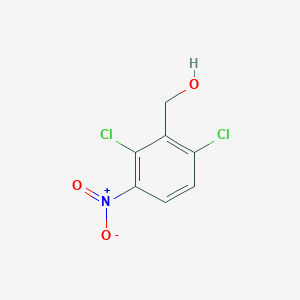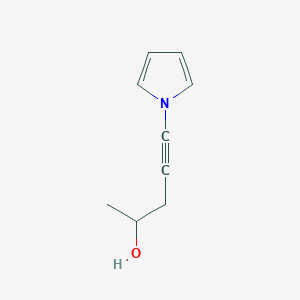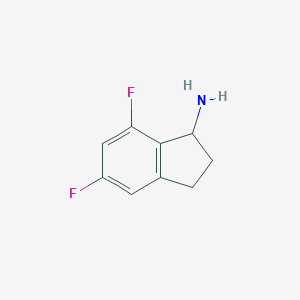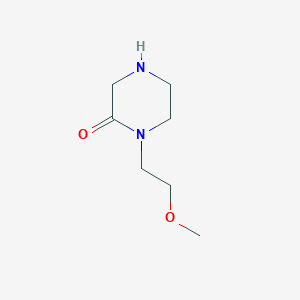
Chlorure de 2,5-diméthylfuran-3-sulfonyle
Vue d'ensemble
Description
2,5-dimethylfuran-3-sulfonyl Chloride is a useful research compound. Its molecular formula is C6H7ClO3S and its molecular weight is 194.64 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-dimethylfuran-3-sulfonyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-dimethylfuran-3-sulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethylfuran-3-sulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oxydation photocatalytique
Le 2,5-diméthylfurane est l’un des produits de l’oxydation sélective du 5-hydroxyméthylfurfural (HMF), un composé furanique important de la plateforme . Il suscite actuellement beaucoup d’intérêt en raison de son potentiel en tant que nouveau produit chimique énergétique . L’oxydation photocatalytique du HMF en 2,5-diformylfurane (DFF) présente les avantages de conditions de réaction douces, d’une séparation facile du catalyseur et du produit, d’une approche verte et de la protection de l’environnement .
Synthèse de biocarburants et de produits chimiques fins
Le 2,5-diméthylfurane est considéré comme un composé important à base de biomasse qui peut être utilisé non seulement comme biocarburant, mais aussi comme bloc de construction pour divers produits chimiques fins à haute valeur ajoutée, tels que le p-xylène, les cétones/alcools linéaires et le pyrrole . La conversion en un seul pot des saccharides en 2,5-DMF sans isolation du 5-HMF est plus souhaitable en raison d’une meilleure intégration énergétique et d’une efficacité de production plus élevée .
Synthèse organique
Le chlorure de 2,5-diméthylfuran-3-sulfonyle est un composé chimique polyvalent utilisé en recherche scientifique pour ses diverses applications. Ses propriétés uniques en font un candidat idéal pour diverses études, allant de la synthèse organique à la science des matériaux.
Science des matériaux
Comme mentionné ci-dessus, les propriétés uniques du this compound le rendent adapté aux études en science des matériaux. Il pourrait potentiellement être utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Régénération du catalyseur
Dans certains procédés, le catalyseur a besoin d’être régénéré après chaque 10 cycles, ce qui implique le traitement du catalyseur désactivé sous un flux de H2 à 220 °C pendant 2 h . Le this compound pourrait potentiellement être utilisé dans de tels procédés.
Catalyse en tandem
Un réseau métallique-organique 2D (MOF; Pd/NUS-SO3H) fonctionnalisé par un métal-acide, sous la forme d’une nanosheet ultrathin de 3 à 4 nm avec des sites actifs d’acide de Lewis, d’acide de Brønsted et de métal, a été préparé sur la base de la méthode diazo pour la modification acide et le chargement métallique subséquent . Ce nouveau catalyseur composite donne des rendements en DMF sensiblement plus élevés que tous les catalyseurs rapportés pour différents saccharides (fructose, glucose, cellobiose, saccharose et inulines) .
Safety and Hazards
Propriétés
IUPAC Name |
2,5-dimethylfuran-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXAQZAVANAGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383523 | |
| Record name | 2,5-dimethylfuran-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166964-26-7 | |
| Record name | 2,5-dimethylfuran-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylfuran-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)


![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)
![4-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B67494.png)

![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)


![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)




